1H-Pyrazole-3-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar structure but differs in the presence of a pyrrole ring instead of a pyrazole ring.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: This compound contains an imidazole ring and has different functional groups attached to the core structure.
The uniqueness of ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 5-(4-methoxyphenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-7,11-12,14-15H,3,8H2,1-2H3 |
InChI Key |
PCDWDURCWCCZHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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